molecular formula C15H13BrN2O B8520023 6-Bromo-2-(2-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

6-Bromo-2-(2-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No.: B8520023
M. Wt: 317.18 g/mol
InChI Key: OXSBLAMCDXTNQB-UHFFFAOYSA-N
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Description

6-Bromo-2-(2-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C15H13BrN2O and its molecular weight is 317.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H13BrN2O

Molecular Weight

317.18 g/mol

IUPAC Name

6-bromo-2-(2-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C15H13BrN2O/c1-10-7-11(16)8-18-9-13(17-15(10)18)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3

InChI Key

OXSBLAMCDXTNQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)C3=CC=CC=C3OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-2′-methoxyacetophenone (0.500 g, 2.183 mmol) and 2-amino-5-bromo-3-methylpyridine (0.408 g, 2.183 mmol) in ethanol (8 mL) was heated to 80° C. for 16 hours in a pressure vessel. A yellow thick precipitate formed. Water was added and the solid was extracted with ethyl acetate (some DCM and MeOH were added to help in the dissolution). The organic extracts were then washed with brine, dried over Na2SO4, filtered and concentrated and the residue was purified by silica gel chromatography (Biotage SNAP 100 g, 10 to 20% ethyl acetate in hexanes) to give 220 (0.375 g, 1.182 mmol, 54.2% yield) as a white solid. LRMS (ESI): calc. 316.02 found 317.1 (MH)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.408 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
54.2%

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